molecular formula C29H38O4 B13390490 10-Hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

10-Hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Cat. No.: B13390490
M. Wt: 450.6 g/mol
InChI Key: KQJSQWZMSAGSHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Celastrol can be synthesized through various chemical routes. One common method involves the extraction of celastrol from the root of Tripterygium wilfordii using organic solvents such as ethanol or methanol . The extracted compound is then purified through chromatographic techniques.

Industrial Production Methods: Industrial production of celastrol typically involves large-scale extraction from the plant roots, followed by purification processes to obtain the compound in its pure form. Advances in nanotechnology have also led to the development of celastrol-loaded liposomes and nanoparticles to enhance its bioavailability and therapeutic efficacy .

Chemical Reactions Analysis

Types of Reactions: Celastrol undergoes various chemical reactions, including:

    Oxidation: Celastrol can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert celastrol into its hydroquinone form.

    Substitution: Substitution reactions can introduce different functional groups into the celastrol molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted celastrol compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Celastrol is often compared with other triterpenoids and natural compounds:

Celastrol stands out due to its broad-spectrum biological activities and potential therapeutic applications, making it a unique and valuable compound in scientific research and medicine.

Properties

IUPAC Name

10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJSQWZMSAGSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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